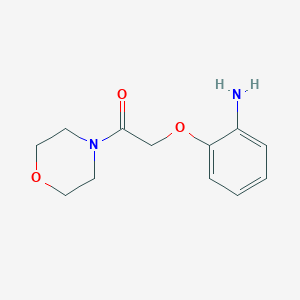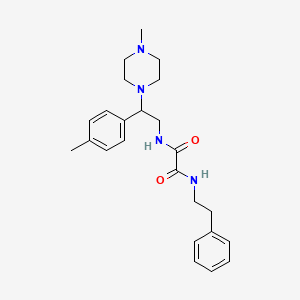![molecular formula C20H20N4OS2 B2479889 3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-04-1](/img/structure/B2479889.png)
3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives have exhibited interesting biological activities and attracted continuing interest for further molecular exploration as useful anticancer agents . A series of novel benzothiazole-2-thiol derivatives were synthesized and their structures determined by 1H-NMR, 13C-NMR and HRMS (ESI) .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves the incorporation of heterocyclic rings (pyridine, pyrimidine and thiazole) to benzothiazole-2-thiol derivatives .Molecular Structure Analysis
The structures of benzothiazole derivatives were determined by 1H-NMR, 13C-NMR and HRMS (ESI) .Chemical Reactions Analysis
The effects of benzothiazole derivatives on a panel of different types of human cancer cell lines were investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by various spectroscopic techniques .Scientific Research Applications
Synthesis and Characterization
- Uma et al. (2017) discussed the synthesis and characterization of derivatives similar to the compound , highlighting their potential biological activity, especially against bacteria (Uma et al., 2017).
Antimicrobial Activity
- A study by Idrees et al. (2019) focused on the synthesis of derivatives integrating benzofuran and pyrazole moieties, which demonstrated promising antimicrobial activities (Idrees et al., 2019).
- Yurttaş et al. (2020) synthesized new 3,4,5-trisubstituted 1,2,4-triazole derivatives and evaluated their antimicrobial activity, underscoring the importance of specific structural features for biological activity (Yurttaş et al., 2020).
Corrosion Inhibition
- Yadav et al. (2013) explored the use of benzimidazole derivatives, which share a similar structural motif, as corrosion inhibitors for mild steel in acidic conditions, indicating the potential application of such compounds in industrial settings (Yadav et al., 2013).
Anticancer Properties
- Ostapiuk et al. (2015) investigated the anticancer properties of related compounds, finding specific derivatives to be active against various cancer cell lines, including melanoma and breast cancer (Ostapiuk et al., 2015).
Antioxidant Activities
- Tay et al. (2022) synthesized pyridyl substituted thiazolyl triazole derivatives and evaluated their antioxidant activity, suggesting potential applications in combating oxidative stress (Tay et al., 2022).
Plant Growth Regulatory Activities
- Qin et al. (2010) synthesized imine derivatives containing 1H-1,2,4-triazole and thiazole rings, which exhibited promising plant-growth regulatory activities (Qin et al., 2010).
Future Directions
properties
IUPAC Name |
3-[(5-butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-3-14(2)26-19-22-21-18(24(19)15-9-5-4-6-10-15)13-23-16-11-7-8-12-17(16)27-20(23)25/h4-12,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQQONOQAKKASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

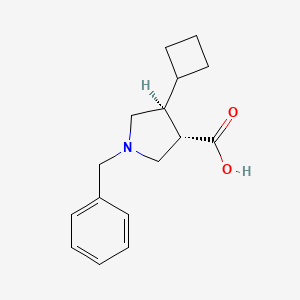
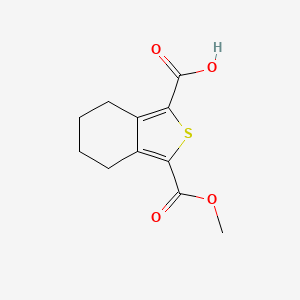
![N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2479810.png)
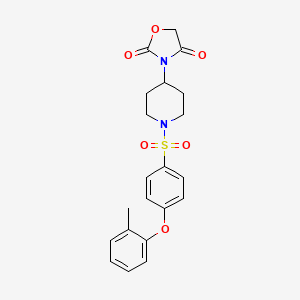
![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2479815.png)
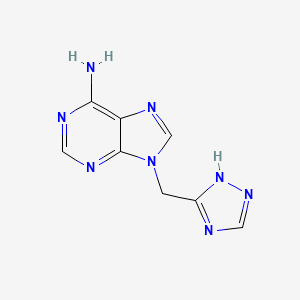
![N-[3-Acetyl-6-(3-methylbutyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide](/img/structure/B2479817.png)
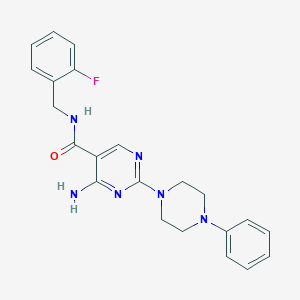
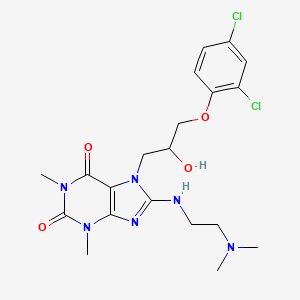
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)
![2-chloro-6-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2479823.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2479824.png)
